

Tie2 Kinase Inhibitor 1 and Vascular Permeability: A Technical Guide

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Compound of Interest		
Compound Name:	Tie2 kinase inhibitor 1	
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Introduction

The angiopoietin-Tie2 signaling pathway is a critical regulator of vascular development, maturation, and stability. The receptor tyrosine kinase Tie2, predominantly expressed on endothelial cells, plays a pivotal role in maintaining vascular quiescence and integrity. Activation of Tie2 by its agonist ligand, Angiopoietin-1 (Ang1), strengthens endothelial cell junctions and reduces vascular permeability.[1][2] Conversely, inhibition of Tie2 signaling can lead to vascular destabilization and increased permeability. This technical guide provides an indepth overview of a specific small molecule, **Tie2 kinase inhibitor 1**, and its relevance to the modulation of vascular permeability. While direct experimental data on the effect of **Tie2 kinase inhibitor 1** on vascular permeability is limited, this guide will extrapolate its likely impact based on its known mechanism of action and the established role of Tie2 in vascular biology.

Tie2 Kinase Inhibitor 1: Profile and In Vitro Activity

Tie2 kinase inhibitor 1 is a potent and selective, ATP-competitive inhibitor of the Tie2 receptor tyrosine kinase.[3][4][5] It has been investigated for its anti-angiogenic and anti-tumor activities. [3][6]

Chemical Profile:



Property	Value	Reference
Chemical Name	4-[4-(6-methoxy-2- naphthalenyl)-2-(4- methylsulfinylphenyl)-1H- imidazol-5-yl]pyridine	[7]
CAS Number	948557-43-5	[7]
Molecular Formula	C26H21N3O2S	[7]
Molecular Weight	439.53 g/mol	[4]

In Vitro Kinase Inhibitory Activity:

Target	IC50	Selectivity vs. Tie2	Reference
Tie2	250 nM	-	[3][4]
p38	50 μΜ	200-fold	[4]
VEGFR2	>10-fold less potent	>10-fold	[4]
VEGFR3	>10-fold less potent	>10-fold	[4]
PDGFR1β	>10-fold less potent	>10-fold	[4]
HEL cells (cellular assay)	232 nM	-	[4]

Mechanism of Action and Impact on Vascular Permeability

The primary mechanism of action of **Tie2 kinase inhibitor 1** is the blockade of Tie2 autophosphorylation and subsequent downstream signaling.[8] By binding to the ATP-binding site of the Tie2 kinase domain, the inhibitor prevents the conformational changes required for kinase activation, thereby abrogating the cellular responses induced by Ang1.[9]

The Ang1/Tie2 signaling axis is a crucial negative regulator of vascular permeability. Activated Tie2 strengthens endothelial cell-cell junctions, in part by promoting the localization and







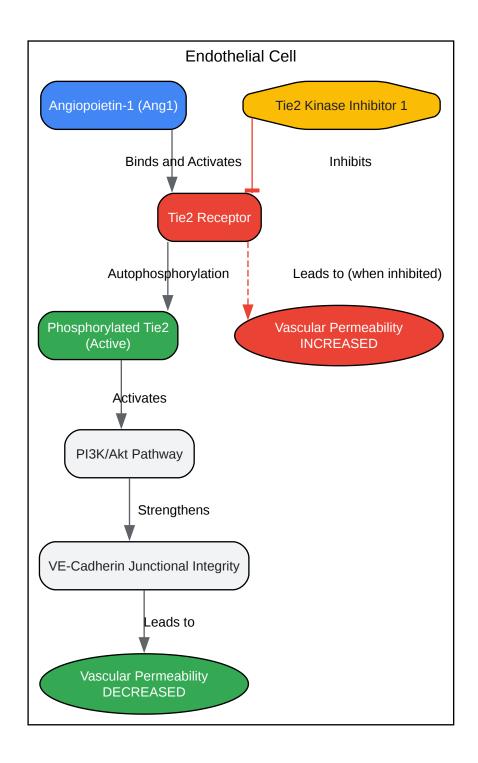
stabilization of vascular endothelial (VE)-cadherin at the adherens junctions.[2][10] This leads to a "tightening" of the endothelial barrier.

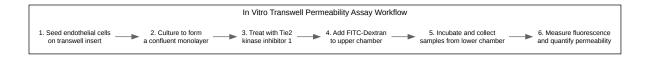
Inhibition of Tie2 by a molecule such as **Tie2 kinase inhibitor 1** is expected to disrupt these stabilizing signals. This would lead to a weakening of endothelial cell junctions, increased paracellular gaps, and consequently, an increase in vascular permeability.[9] While direct experimental validation for **Tie2 kinase inhibitor 1** is not readily available, this pro-permeability effect is a well-established consequence of Tie2 inhibition.[1]

Signaling Pathways

The following diagram illustrates the central role of Tie2 in maintaining vascular stability and how its inhibition can lead to increased permeability.







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